Ledum camphor
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Overview
Description
Ledum camphor, also known as camphor derived from the Ledum plant, is a bicyclic monoterpene ketone. It is a white, crystalline substance with a strong odor and pungent taste. This compound is found in various plants, particularly in the wood of the camphor tree (Cinnamomum camphora) and the Ledum plant (Rhododendron tomentosum). Historically, camphor has been used for its medicinal properties, including its use as an antiseptic, anti-inflammatory, and analgesic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Camphor can be synthesized from α-pinene, a major component of turpentine oil. The synthetic route involves several steps:
Isomerization: α-pinene is converted to camphene.
Hydrochlorination: Camphene is treated with hydrogen chloride to form isobornyl chloride.
Hydrolysis: Isobornyl chloride is hydrolyzed to isoborneol.
Oxidation: Isoborneol is oxidized to camphor using oxidizing agents like chromic acid or sodium hypochlorite
Industrial Production Methods: Industrial production of camphor involves steam distillation of the wood, twigs, and bark of the camphor tree. The crude camphor obtained is then purified by sublimation. This method yields high-purity camphor suitable for various applications .
Types of Reactions:
Oxidation: Camphor can be oxidized to camphoric acid using strong oxidizing agents.
Reduction: Camphor can be reduced to borneol and isoborneol using reducing agents like sodium borohydride.
Substitution: Camphor undergoes halogenation reactions, such as bromination, to form bromocamphor derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, sulfuric acid.
Major Products:
Oxidation: Camphoric acid.
Reduction: Borneol, isoborneol.
Substitution: Bromocamphor.
Scientific Research Applications
Ledum camphor has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Used in topical formulations for its analgesic and anti-inflammatory effects.
Industry: Employed in the production of celluloid and as a plasticizer in the manufacture of plastics .
Mechanism of Action
Camphor exerts its effects through several mechanisms:
Antimicrobial Action: Disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Action: Inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic Action: Acts on sensory neurons to reduce pain perception
Comparison with Similar Compounds
Borneol: A reduction product of camphor with similar medicinal properties.
Isoborneol: Another reduction product with applications in organic synthesis.
Menthol: A monoterpene with similar cooling and analgesic effects.
Uniqueness: Ledum camphor is unique due to its dual role as both a natural product and a synthetic intermediate. Its wide range of biological activities and applications in various fields make it a versatile compound .
Properties
Molecular Formula |
C15H26O |
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Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1aR,4R,7R,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol |
InChI |
InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10?,11-,12?,13-,15-/m1/s1 |
InChI Key |
AYXPYQRXGNDJFU-IFROYYDGSA-N |
Isomeric SMILES |
C[C@@H]1CCC2C1[C@H]3[C@H](C3(C)C)CC[C@@]2(C)O |
Canonical SMILES |
CC1CCC2C1C3C(C3(C)C)CCC2(C)O |
Synonyms |
ledol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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